REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6][CH:7]([C:9]1[N:13]([CH2:14][CH2:15][C@@H:16]([OH:24])[CH2:17][C@@H:18]([OH:23])[CH2:19][C:20]([OH:22])=[O:21])[C:12]([C:25]2[CH:26]=[CH:27][C:28]([F:31])=[CH:29][CH:30]=2)=[C:11]([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)[C:10]=1[C:38]([NH:40][C:41]1[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=1)=[O:39])[CH3:8]>C(#N)C>[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:8][CH:7]([C:9]1[N:13]([CH2:14][CH2:15][C@@H:16]([OH:24])[CH2:17][C@@H:18]([OH:23])[CH2:19][C:20]([OH:22])=[O:21])[C:12]([C:25]2[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=2)=[C:11]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[C:10]=1[C:38]([NH:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)=[O:39])[CH3:6].[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 5 days of stirring at ambient temperature
|
Duration
|
5 d
|
Type
|
CUSTOM
|
Details
|
the solids were isolated by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
fitted with a paper
|
Type
|
FILTRATION
|
Details
|
filter (#2 Whatman)
|
Type
|
WASH
|
Details
|
The solids were rinsed with acetonitrile (75 mL)
|
Type
|
CUSTOM
|
Details
|
placed in a 25° C.
|
Type
|
CUSTOM
|
Details
|
to dry overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4.C(C)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6][CH:7]([C:9]1[N:13]([CH2:14][CH2:15][C@@H:16]([OH:24])[CH2:17][C@@H:18]([OH:23])[CH2:19][C:20]([OH:22])=[O:21])[C:12]([C:25]2[CH:26]=[CH:27][C:28]([F:31])=[CH:29][CH:30]=2)=[C:11]([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)[C:10]=1[C:38]([NH:40][C:41]1[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=1)=[O:39])[CH3:8]>C(#N)C>[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:8][CH:7]([C:9]1[N:13]([CH2:14][CH2:15][C@@H:16]([OH:24])[CH2:17][C@@H:18]([OH:23])[CH2:19][C:20]([OH:22])=[O:21])[C:12]([C:25]2[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=2)=[C:11]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[C:10]=1[C:38]([NH:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)=[O:39])[CH3:6].[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 5 days of stirring at ambient temperature
|
Duration
|
5 d
|
Type
|
CUSTOM
|
Details
|
the solids were isolated by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
fitted with a paper
|
Type
|
FILTRATION
|
Details
|
filter (#2 Whatman)
|
Type
|
WASH
|
Details
|
The solids were rinsed with acetonitrile (75 mL)
|
Type
|
CUSTOM
|
Details
|
placed in a 25° C.
|
Type
|
CUSTOM
|
Details
|
to dry overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4.C(C)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6][CH:7]([C:9]1[N:13]([CH2:14][CH2:15][C@@H:16]([OH:24])[CH2:17][C@@H:18]([OH:23])[CH2:19][C:20]([OH:22])=[O:21])[C:12]([C:25]2[CH:26]=[CH:27][C:28]([F:31])=[CH:29][CH:30]=2)=[C:11]([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)[C:10]=1[C:38]([NH:40][C:41]1[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=1)=[O:39])[CH3:8]>C(#N)C>[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:8][CH:7]([C:9]1[N:13]([CH2:14][CH2:15][C@@H:16]([OH:24])[CH2:17][C@@H:18]([OH:23])[CH2:19][C:20]([OH:22])=[O:21])[C:12]([C:25]2[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=2)=[C:11]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[C:10]=1[C:38]([NH:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)=[O:39])[CH3:6].[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 5 days of stirring at ambient temperature
|
Duration
|
5 d
|
Type
|
CUSTOM
|
Details
|
the solids were isolated by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
fitted with a paper
|
Type
|
FILTRATION
|
Details
|
filter (#2 Whatman)
|
Type
|
WASH
|
Details
|
The solids were rinsed with acetonitrile (75 mL)
|
Type
|
CUSTOM
|
Details
|
placed in a 25° C.
|
Type
|
CUSTOM
|
Details
|
to dry overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4.C(C)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6][CH:7]([C:9]1[N:13]([CH2:14][CH2:15][C@@H:16]([OH:24])[CH2:17][C@@H:18]([OH:23])[CH2:19][C:20]([OH:22])=[O:21])[C:12]([C:25]2[CH:26]=[CH:27][C:28]([F:31])=[CH:29][CH:30]=2)=[C:11]([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)[C:10]=1[C:38]([NH:40][C:41]1[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=1)=[O:39])[CH3:8]>C(#N)C>[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:8][CH:7]([C:9]1[N:13]([CH2:14][CH2:15][C@@H:16]([OH:24])[CH2:17][C@@H:18]([OH:23])[CH2:19][C:20]([OH:22])=[O:21])[C:12]([C:25]2[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=2)=[C:11]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[C:10]=1[C:38]([NH:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)=[O:39])[CH3:6].[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 5 days of stirring at ambient temperature
|
Duration
|
5 d
|
Type
|
CUSTOM
|
Details
|
the solids were isolated by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
fitted with a paper
|
Type
|
FILTRATION
|
Details
|
filter (#2 Whatman)
|
Type
|
WASH
|
Details
|
The solids were rinsed with acetonitrile (75 mL)
|
Type
|
CUSTOM
|
Details
|
placed in a 25° C.
|
Type
|
CUSTOM
|
Details
|
to dry overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4.C(C)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |